N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Description
Its molecular architecture features:
- A 3,4-dimethoxyphenethyl moiety linked to an acetamide group.
- A 1,3,4-oxadiazole ring substituted with a sulfanylmethyl group.
- A 4,6-dimethylpyrimidin-2-yl group attached via a sulfur atom.
The compound’s design leverages the pharmacological relevance of pyrimidine and oxadiazole scaffolds, which are common in drug discovery .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S2/c1-13-9-14(2)24-20(23-13)31-12-19-25-26-21(30-19)32-11-18(27)22-8-7-15-5-6-16(28-3)17(10-15)29-4/h5-6,9-10H,7-8,11-12H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWLOXNNOIUWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic compound with potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 345.4 g/mol. The presence of dimethoxy groups and a pyrimidine moiety suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these assays indicate that the compound exhibits potent activity comparable to established chemotherapeutic agents.
These results suggest that the compound may induce apoptosis through mechanisms involving interaction with Bcl-2 proteins, which are crucial for regulating cell death.
The proposed mechanism of action involves the compound's ability to bind to specific proteins associated with cancer cell survival. Molecular dynamics simulations indicate that the compound interacts hydrophobically with target proteins while forming limited hydrogen bonds, suggesting a stable binding conformation that could inhibit tumor growth effectively .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed critical insights into how structural modifications can enhance or diminish biological activity:
- Dimethoxy Substitution : The presence of electron-donating groups such as methoxy at specific positions on the aromatic rings appears to enhance antitumor activity.
- Pyrimidine Moiety : Modifications in the pyrimidine structure can significantly impact the compound's interaction with biological targets, as evidenced by variations in IC50 values across different derivatives .
Case Studies
Several case studies have been documented where this compound or its analogs were tested for various biological activities:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
(A) Role of Sulfanyl Linkages
The dual sulfanyl groups in the target compound enhance its ability to interact with cysteine residues in enzymes, a feature shared with 2-{[3-(2,4-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide . However, the latter’s trifluoromethyl group increases metabolic stability compared to the target compound’s methoxy groups.
(B) Pyrimidine vs. Oxadiazole Scaffolds
Compounds with pyrimidine cores (e.g., ) often exhibit stronger DNA-binding or kinase-inhibitory activity due to planar aromaticity, whereas 1,3,4-oxadiazole-containing derivatives (target compound) may prioritize redox modulation or hydrogen bonding .
(C) Substituent Effects on Bioactivity
- 3,4-Dimethoxyphenyl: This group in the target compound may confer improved solubility and membrane permeability compared to the 4-methylphenyl in 2-{[5-(acetylamino)-4,6-dioxo-pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
